molecular formula C15H11ClFN3O2 B4372810 N-(2-chloropyridin-3-yl)-3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

N-(2-chloropyridin-3-yl)-3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B4372810
M. Wt: 319.72 g/mol
InChI Key: HHHXNNKFIXRWAY-UHFFFAOYSA-N
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Description

N-(2-chloropyridin-3-yl)-3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloropyridin-3-yl)-3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an α-haloketone and a nitrile.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction using 2-chloropyridine.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is often introduced through a Suzuki coupling reaction, which involves the use of a boronic acid derivative and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloropyridin-3-yl)-3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloropyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-(2-chloropyridin-3-yl)-3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-chloropyridin-3-yl)-3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloropyridin-3-yl)-3-(2-chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
  • N-(2-chloropyridin-3-yl)-3-(2-bromophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Uniqueness

N-(2-chloropyridin-3-yl)-3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(2-chloropyridin-3-yl)-3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFN3O2/c16-14-11(6-3-7-18-14)19-15(21)13-8-12(20-22-13)9-4-1-2-5-10(9)17/h1-7,13H,8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHXNNKFIXRWAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CC=CC=C2F)C(=O)NC3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chloropyridin-3-yl)-3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 2
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N-(2-chloropyridin-3-yl)-3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 3
N-(2-chloropyridin-3-yl)-3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 4
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N-(2-chloropyridin-3-yl)-3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(2-chloropyridin-3-yl)-3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(2-chloropyridin-3-yl)-3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

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